molecular formula C6H8ClF3N2O2 B3006110 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1094363-47-9

3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B3006110
CAS No.: 1094363-47-9
M. Wt: 232.59
InChI Key: HMNPBLSASAHPBK-UHFFFAOYSA-N
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Description

3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea (CAS Number: 1094363-47-9) is a specialty urea derivative with significant potential in antimicrobial and biochemical research. This compound features a molecular formula of C 6 H 8 ClF 3 N 2 O 2 and a molecular weight of 232.59 g/mol . The compound's structure incorporates both a 3-chloropropanoyl moiety and a 2,2,2-trifluoroethyl group, which may contribute to its biological activity and physicochemical properties. The 3-chloropropanoyl chloride precursor is known to be a reactive and corrosive liquid with a boiling point of approximately 144.9°C and density of 1.3 g/cm³ , indicating the need for careful handling during synthesis and application. This compound belongs to the aryl urea class, which has demonstrated notable antimicrobial properties in recent scientific investigations. Research indicates that structurally related urea derivatives exhibit activity against clinically relevant pathogens including Staphylococcus aureus , Escherichia coli , and carbapenemase-producing Klebsiella pneumoniae strains . Specific urea analogs have shown minimum inhibitory concentration (MIC) values as low as 36-100 µM against multidrug-resistant Gram-negative bacteria, highlighting their potential for developing novel antimicrobial agents to address antibiotic resistance . Additionally, urea derivatives in this structural class have demonstrated anthelmintic activity against the nematode Caenorhabditis elegans , suggesting potential applications in parasitology research . Early toxicity profiling on non-cancerous human cell lines indicates that some related compounds may selectively target pathogens with limited human cytotoxicity, though comprehensive toxicological data for this specific compound requires further investigation . Handling and Storage: While specific handling data for this compound is limited, similar specialty chemicals require proper laboratory practices. The precursor material 3-chloropropanoyl chloride is classified with GHS hazard codes H300+H310+H330 (Fatal if swallowed, in contact with skin, or if inhaled) and H314 (Causes severe skin burns and eye damage) . Researchers should implement appropriate containment measures and personal protective equipment when working with this compound. Research Applications: • Antimicrobial discovery and development • Structure-activity relationship studies of urea derivatives • Biochemical probe development • Infectious disease research This product is provided For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult relevant safety data sheets and conduct appropriate risk assessments before use.

Properties

IUPAC Name

3-chloro-N-(2,2,2-trifluoroethylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3N2O2/c7-2-1-4(13)12-5(14)11-3-6(8,9)10/h1-3H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNPBLSASAHPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)NC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea typically involves the reaction of 3-chloropropanoyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the precise reaction conditions required for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropanoyl group.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Hydrolysis Products: Amine and carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea can be used as an intermediate for the synthesis of more complex molecules.

Biology

The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties.

Industry

In the agrochemical industry, this compound could be used as a precursor for the synthesis of herbicides or pesticides.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent placement and halogen/fluorine substitution patterns. Key comparisons include:

(a) 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea
  • Structure: Reversed substituent positions (2-chloropropanoyl at 1-position, trifluoroethyl at 3-position).
(b) 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea
  • Structure : Aromatic fluorophenyl group replaces the aliphatic trifluoroethyl group.

Physicochemical Properties

Key

Adduct m/z Predicted CCS (Ų)
[M+H]+ 245.04877 149.0
[M+Na]+ 267.03071 158.4
[M-H]- 243.03421 149.1

The trifluoroethyl group in the target compound likely increases its CCS compared to fluorophenyl analogues due to bulkier aliphatic substitution .

Biological Activity

3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea, with the CAS number 1094363-47-9, is a compound that has drawn attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₇H₈ClF₃N₂O
  • Molecular Weight : 232.59 g/mol
  • Structural Formula :
    H2NC(=O)N(C(F)3)C(=O)C3H6Cl\text{H}_2N-C(=O)-N(C(F)_3)-C(=O)C_3H_6Cl

The biological activity of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea is primarily attributed to its role as a urea derivative. Compounds in this class often exhibit enzyme inhibition properties, particularly against various protein targets involved in metabolic pathways.

  • Inhibition of Enzymatic Activity :
    • Studies have indicated that urea derivatives can inhibit enzymes such as aldosterone synthase and other cytochrome P450 enzymes, which are crucial for steroidogenesis and drug metabolism .
  • Antiproliferative Effects :
    • Research has demonstrated that certain urea compounds exhibit antiproliferative effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Case Studies

  • Cancer Cell Line Studies :
    • In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea can significantly reduce cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition Assays :
    • Inhibition assays conducted on aldosterone synthase revealed that the compound effectively reduced enzyme activity by competing with natural substrates. This suggests potential therapeutic applications in diseases related to hormone imbalances .

Data Table

PropertyValue
CAS Number1094363-47-9
Molecular Weight232.59 g/mol
Biological ActivityEnzyme inhibition
Target EnzymesAldosterone synthase
Anticancer ActivityYes (in vitro studies)

Q & A

Q. What are the limitations of LCMS in detecting low-abundance byproducts during urea derivative synthesis?

  • Methodology : Enhance sensitivity via:
  • Ion mobility spectrometry : Separates co-eluting isomers.
  • High-resolution MS : Identifies unexpected adducts (e.g., chloride attachment in Step 3, ).
  • Post-column derivatization : Improves detection of non-UV-active species .

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